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Compound of Interest

Compound Name: 2-Iodo-4-methoxy-6-nitroaniline

Cat. No.: B12101534

Get Quote

Introduction & Scaffold Rationale
The compound 2-Iodo-4-methoxy-6-nitroaniline represents a highly functionalized "push-pull"

aromatic scaffold. Its utility in drug discovery stems from the dense arrangement of orthogonal

reactive handles, allowing for rapid diversification in three distinct vectors (Electronic, Steric,

and Lipophilic).

Mechanistic Significance[1]
The Iodine Handle (C2): A "soft" halogen capable of participating in halogen bonding (σ-hole

interactions) with protein carbonyls. Crucially, it serves as a high-fidelity site for Palladium-

catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling the extension of the

carbon skeleton.

The Nitro Group (C6): A strong electron-withdrawing group (EWG) that lowers the pKa of the

aniline, influencing membrane permeability. It serves as a "masked" amino group, which can

be reduced to a 1,2-diamine for the synthesis of benzimidazoles (a privileged

pharmacophore in kinase and antiparasitic inhibitors).
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The Methoxy Group (C4): Provides a fixed electron-donating effect (EDG) and a hydrogen-

bond acceptor site. Metabolic stability can be tuned by varying this alkyl chain (e.g., -OCF3, -

OEt).

Target Applications
Kinase Inhibition: Precursor to benzimidazole-based ATP-competitive inhibitors.

Antimicrobials: Nitroaniline derivatives have shown efficacy against MRSA and M.

tuberculosis by disrupting cell wall biosynthesis.

SIRT6 Modulators: Recent studies implicate trisubstituted nitroanilines in sirtuin regulation.

Rational Design Strategy (SAR Logic)
To systematically explore the chemical space around this scaffold, we employ a Vector-Based

Derivatization Strategy.

Graphviz Diagram: SAR Decision Matrix
The following diagram illustrates the logical flow for analog generation based on the specific

reactive handle.
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Figure 1: Vector-based SAR expansion strategy for the 2-Iodo-4-methoxy-6-nitroaniline
scaffold.
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Synthetic Protocols
The synthesis is non-trivial due to the directing effects of the substituents. The amino group

(C1) and methoxy group (C4) are activators, while the nitro group (C6) is a deactivator. The

optimal route installs the iodine last to prevent de-iodination during nitration.

Protocol A: Synthesis of the Core Scaffold
Target: 2-Iodo-4-methoxy-6-nitroaniline Starting Material: 2-Nitro-4-methoxyaniline

(Commercial or synthesized from p-anisidine).

Reagents & Equipment[1][2][3][4][5]
Substrate: 2-Nitro-4-methoxyaniline (10 mmol, 1.68 g)

Reagent: Iodine Monochloride (ICl) (12 mmol, 1.95 g) or N-Iodosuccinimide (NIS).

Solvent: Glacial Acetic Acid (AcOH).[2][5]

Quench: Sat. Sodium Thiosulfate (

).

Step-by-Step Methodology
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.68

g of 2-nitro-4-methoxyaniline in 20 mL of glacial acetic acid. Gentle heating (40°C) may be

required for complete dissolution.

Reagent Addition: Cool the solution to room temperature. Add Iodine Monochloride (ICl)

dropwise over 20 minutes. Note: ICl is corrosive; handle in a fume hood.

Mechanistic Note: The amino group activates the ortho-position (C6 relative to itself, but

C2 in the final product numbering). The methoxy group also directs ortho/para. The

position between the

and
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is sterically crowded and electronically less favorable than the position ortho to the free
amine.

Reaction: Stir the mixture at ambient temperature for 2 hours. Monitor by TLC (30%

EtOAc/Hexanes). The product typically appears as a lower Rf spot compared to the starting

material.

Quench & Precipitation: Pour the deep red/brown reaction mixture into 100 mL of ice-cold

water containing 10% sodium thiosulfate (to reduce unreacted iodine species).

Isolation: A yellow-orange precipitate will form. Stir for 15 minutes. Filter the solid using a

Buchner funnel.[4][5]

Purification: Recrystallize from Ethanol/Water (9:1).

Expected Yield: 75-85%.

Characterization:

NMR (DMSO-

) should show two distinct aromatic singlets (or doublets with small coupling) representing
the protons at C3 and C5.

Protocol B: Functionalization via Suzuki Coupling
(Vector 1)
Target: 4-Methoxy-6-nitro-2-(pyridin-3-yl)aniline Purpose: To extend the scaffold for kinase

hinge binding.

Setup: Charge a microwave vial with Core Scaffold (1.0 eq), Pyridine-3-boronic acid (1.5 eq),

and

(3.0 eq).

Catalyst: Add

(5 mol%).
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Solvent: Add 1,4-Dioxane/Water (4:1, degassed).

Reaction: Seal and heat to 90°C for 4 hours (or microwave at 110°C for 30 min).

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Analytical Data Summary
The following table summarizes the expected physiochemical shifts upon derivatization, aiding

in rapid structure confirmation.

Compound
Variant

1H NMR
Diagnostic (Ar-
H)

MS (ESI+)
Pattern

LogP (Calc) Notes

Core Scaffold 7.60 (s, 1H), 7.45

(s, 1H)

[M+H]+ ~295 (I

pattern)
2.4

Distinct Iodine

isotope split

De-iodo (Start

Mat) 7.1-7.4 (m, 3H) [M+H]+ ~169 1.1
Loss of heavy

atom effect

Suzuki Product

(Py)

Additional

heteroaryl

signals

[M+H]+ ~246 1.8
Loss of Iodine

pattern

Reduced

Diamine

Upfield shift of

Ar-H
[M+H]+ ~265 1.5

Unstable; use

immediately

Biological Assay Setup
To validate the SAR, compounds should be screened in a high-throughput format.

Protocol: Bacterial Growth Inhibition (MIC)
Organism:S. aureus (ATCC 29213) or M. smegmatis.

Method: Broth Microdilution (CLSI guidelines).
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Stock Prep: Dissolve analogs in 100% DMSO to 10 mM.

Dilution: Serial 2-fold dilution in Mueller-Hinton Broth (MHB) across a 96-well plate. Final

DMSO concentration < 1%.

Inoculum: Add

CFU/mL of bacteria.

Incubation: 37°C for 18-24 hours.

Readout: Visual turbidity or

measurement.

Success Criterion: MIC < 10 µM indicates a potent hit.

Troubleshooting & Safety
Common Synthetic Pitfalls

Over-iodination: Formation of di-iodo species (2,4-diiodo...) if the methoxy group activates

C3 too strongly.

Solution: Control stoichiometry strictly to 1.05 eq of ICl and keep temperature < 25°C.

Solubility: The core scaffold is poorly soluble in non-polar solvents.

Solution: Use DMF or DMSO for biological stocks; use THF/MeOH for reactions.

Safety (E-E-A-T)
Nitroanilines: Known to be toxic by inhalation and skin contact (Methemoglobinemia risk).

Handle only in a fume hood with double nitrile gloves.

Iodine Monochloride: Causes severe skin burns and is lachrymatory. Quench all glassware

with thiosulfate before removing from the hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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